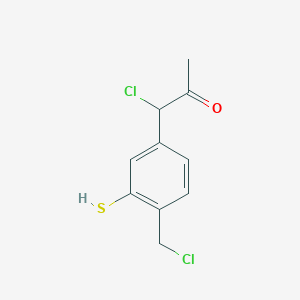

1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one is a chlorinated ketone derivative featuring a propan-2-one backbone substituted with a 4-(chloromethyl)-3-mercaptophenyl group and a chlorine atom at the 1-position. The compound’s structure combines a ketone moiety with aromatic and sulfur-containing substituents, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C10H10Cl2OS |

|---|---|

Molecular Weight |

249.16 g/mol |

IUPAC Name |

1-chloro-1-[4-(chloromethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |

InChI Key |

MIHYMDFWJNSUBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CCl)S)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Chlorine and Mercapto Groups : The target compound’s 3-mercapto and 4-chloromethyl groups enhance nucleophilicity and metal-binding capacity compared to methoxy or cyclopropyl analogs. Thiols are prone to oxidation, suggesting distinct stability considerations .

- Hydrazinylidene vs. α,β-Unsaturated Ketones : Hydrazinylidene derivatives (e.g., ) form hydrogen-bonded networks (N–H⋯O), enabling crystal engineering, whereas α,β-unsaturated ketones (e.g., chalcones) exhibit π-conjugation for UV/Vis activity .

Physicochemical Properties

- Solubility : Thiol-containing compounds often exhibit lower solubility in polar solvents due to hydrophobic effects, contrasting with hydroxylated chalcones (e.g., ) .

- Crystallography: Hydrazonoyl chlorides () crystallize in monoclinic systems (space group P2₁/c), with hydrogen bonding directing packing motifs. The target compound’s mercapto group may introduce S–H⋯O/N interactions, altering crystal symmetry .

Research Findings and Implications

- Reactivity : The mercapto group in the target compound may enable thiol-ene click chemistry or metal coordination, unlike methoxy-substituted analogs .

- Stability : Chloromethyl groups are susceptible to hydrolysis, necessitating careful storage compared to stable cyclopropyl derivatives .

- Structural Insights : Crystallographic data from analogs (e.g., ) suggest that substituent polarity and hydrogen-bonding capacity critically influence molecular packing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

- The compound can be synthesized via multi-step reactions involving chlorination and thiolation. A Friedel-Crafts acylation approach, using a Lewis acid catalyst (e.g., AlCl₃), is effective for introducing the ketone moiety to the aromatic ring . Subsequent chlorination steps require precise control of stoichiometry and temperature to avoid over-substitution. Optimization involves adjusting solvent polarity (e.g., dichloromethane) and reaction time to enhance yield (typically 60-75%) .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Column chromatography using silica gel with a gradient eluent (hexane/ethyl acetate) is preferred for initial purification. Recrystallization from ethanol or methanol improves purity (>95%). For industrial-scale applications, continuous flow reactors coupled with fractional distillation reduce impurities like unreacted chloromethyl precursors .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloromethyl (-CH₂Cl) and mercapto (-SH) groups, with characteristic shifts at δ 3.8–4.2 ppm (CH₂Cl) and δ 1.5–2.0 ppm (SH). IR spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves bond angles and dihedral angles, critical for understanding steric effects .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution involving this compound, and how do substituents influence reactivity?

- The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the chlorine on the ketone moiety participates in elimination or radical pathways. Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring accelerate substitution rates by polarizing the C-Cl bond. Computational studies (DFT) reveal transition-state stabilization via π-backbonding in trifluoromethyl derivatives .

Q. How can researchers validate and interpret conflicting data on this compound’s biological activity?

- Contradictions in antimicrobial studies (e.g., Gram-positive vs. Gram-negative efficacy) may arise from differences in bacterial membrane permeability or assay conditions (e.g., pH, nutrient media). Dose-response assays (IC₅₀) and time-kill curves should be standardized. Comparative studies with analogs (e.g., 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one) highlight the role of the mercapto group in disrupting thiol-dependent enzymes .

Q. What strategies mitigate instability during storage and handling?

- The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (HPLC-MS) show decomposition products (e.g., disulfides) form above 25°C. Buffering agents (e.g., EDTA) chelate trace metals that catalyze oxidation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking (AutoDock Vina) predicts interactions with targets like DNA gyrase or β-lactamase. QSAR models correlate substituent electronegativity with antibacterial potency. For example, replacing the mercapto group with methylthio (-SMe) improves lipophilicity (logP +0.5) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.